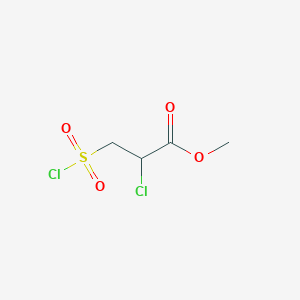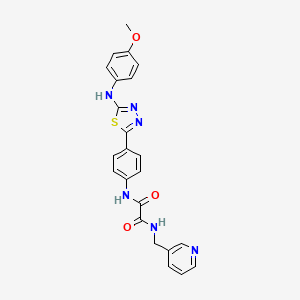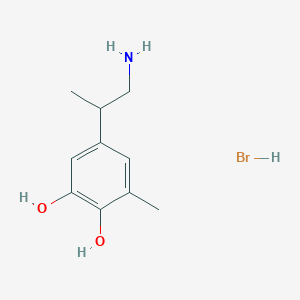
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” is a chemical compound with the CAS Number: 2580248-28-6 . The IUPAC name for this compound is the same as the given name . The molecular weight of this compound is 262.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.15 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Advanced Oxidation Processes
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide could potentially be involved in advanced oxidation processes (AOPs), as similar compounds have been studied for their degradation products, biotoxicity, and potential use in environmental remediation. A review highlighted the importance of understanding the kinetics, mechanisms, and by-products of AOPs, especially concerning compounds like acetaminophen. The study emphasized the need for enhanced degradation processes to address the release of toxic by-products into the environment (Qutob et al., 2022).
Ionic Liquid Solvents
Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, has shown the potential of these substances as alternative solvents for various separation problems. This could be relevant for substances like 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide, as ionic liquids have been used for the separation of small hydrocarbons and their unsaturated counterparts. The study provided insights into the activity coefficients at infinite dilution and the separating ability of these ionic liquids, indicating their potential utility in chemical processes (Domańska et al., 2016).
Receptor Occupancy Imaging
Compounds structurally similar to 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide have been used in receptor occupancy studies. For instance, a novel compound, TPA023B, selectively activated certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes and was studied through positron emission tomography (PET) to determine receptor occupancy in the human brain. Such studies are crucial in understanding the pharmacological and physiological effects of compounds at the receptor level (Laere et al., 2008).
Liquid Crystal Dimers
The study of liquid crystal dimers, such as methylene-linked dimers, reveals their unique transitional properties and the formation of various nematic phases. These phases and their properties, like the twist-bend nematic phase observed in some dimers, could provide insights into the behavior and applications of structurally related compounds, including 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide (Henderson & Imrie, 2011).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources, compounds with similar structures have been studied for their potential as anticancer agents . This suggests that “5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” could also be of interest in medicinal chemistry research.
properties
IUPAC Name |
5-(1-aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKRMUSWUKGJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

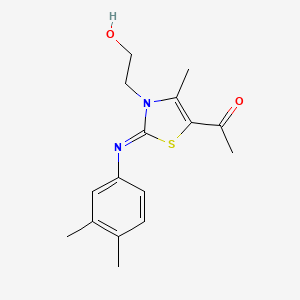
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)

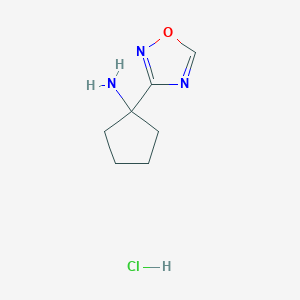
![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)
![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)
![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2437857.png)
